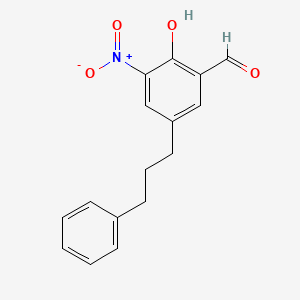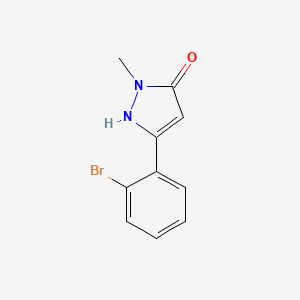
3-(2-Bromophenyl)-1-methyl-1H-pyrazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromophenyl)-1-methyl-1H-pyrazol-5-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom attached to the phenyl ring, a methyl group at the nitrogen atom, and a hydroxyl group at the 5-position of the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)-1-methyl-1H-pyrazol-5-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or their equivalents.
Methylation: The methyl group can be introduced at the nitrogen atom using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using Pd/C.
Substitution: Nucleophiles like sodium amide (NaNH2) or sodium ethoxide (NaOEt) in polar solvents.
Major Products:
Oxidation: Formation of 3-(2-Bromophenyl)-1-methyl-1H-pyrazol-5-one.
Reduction: Formation of 3-phenyl-1-methyl-1H-pyrazol-5-ol.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
科学研究应用
3-(2-Bromophenyl)-1-methyl-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyrazole derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(2-Bromophenyl)-1-methyl-1H-pyrazol-5-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyl group can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved would require detailed biochemical studies.
相似化合物的比较
3-Phenyl-1-methyl-1H-pyrazol-5-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-ol: The bromine atom is at the 4-position of the phenyl ring, which can affect its chemical properties and interactions.
Uniqueness: 3-(2-Bromophenyl)-1-methyl-1H-pyrazol-5-ol is unique due to the specific positioning of the bromine atom at the 2-position of the phenyl ring. This positioning can influence its electronic properties and reactivity, making it distinct from other similar compounds.
属性
分子式 |
C10H9BrN2O |
|---|---|
分子量 |
253.09 g/mol |
IUPAC 名称 |
5-(2-bromophenyl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H9BrN2O/c1-13-10(14)6-9(12-13)7-4-2-3-5-8(7)11/h2-6,12H,1H3 |
InChI 键 |
OKKJTYFDHKUEFM-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C=C(N1)C2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


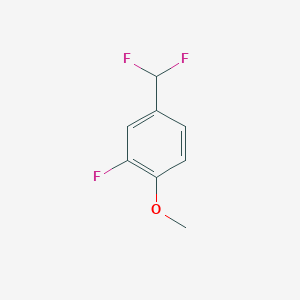
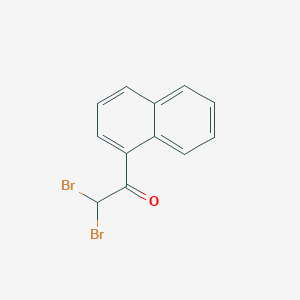
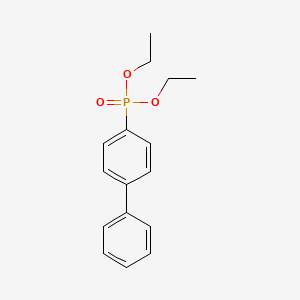
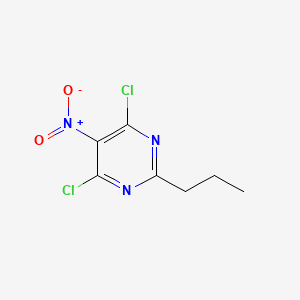
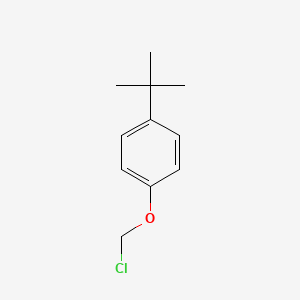
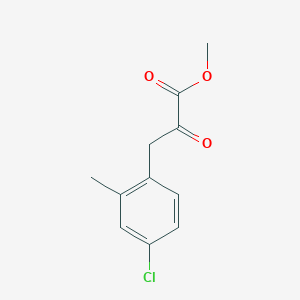
![6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13695567.png)
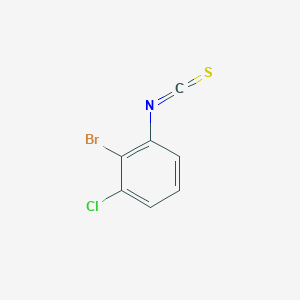
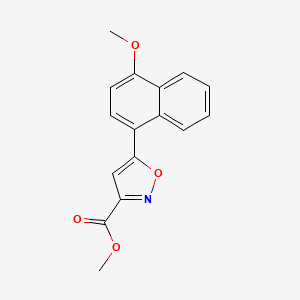

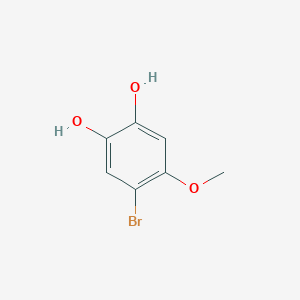
![N-[(4-Methyl-4-piperidyl)methyl]cyclopropanamine](/img/structure/B13695593.png)

